2-(5-Chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid
Description
2-(5-Chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid is a quinoline-based heterocyclic compound characterized by a thiophene ring substituted with a chlorine atom at the 5-position and a methyl group at the 8-position of the quinoline scaffold.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c1-8-3-2-4-9-10(15(18)19)7-11(17-14(8)9)12-5-6-13(16)20-12/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTQIPPZBBTIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline intermediate can then be further functionalized with chlorothiophene and carboxylic acid groups through subsequent reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can be employed to enhance reaction rates and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: : The quinoline core can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Esters, amides, and other carboxylic acid derivatives.
Reduction: : Dihydroquinoline derivatives.
Substitution: : Substituted quinolines with various functional groups.
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : It may serve as a lead compound for the development of new therapeutic agents.
Industry: : Its unique chemical properties make it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 2-(5-Chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its substitution pattern and heterocyclic framework. Below is a detailed comparison with closely related analogs, focusing on substituent effects, molecular properties, and inferred applications.
Structural Analogues and Substituent Variations
Key Observations
Chlorine at position 7 (vs. 5-chlorothiophen-2-yl) alters steric hindrance and electronic distribution on the quinoline ring .
Functional Group Impact: The sulfanyl group in CAS 477867-85-9 introduces sulfur-mediated interactions (e.g., metal coordination) distinct from the thiophene’s conjugated system . Carboxylic acid at position 4 is conserved across analogs, suggesting shared metal-chelating properties akin to 8-hydroxyquinoline derivatives (e.g., discusses metal complexation for related structures) .
Biological Activity
2-(5-Chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its antibacterial properties, cytotoxic effects, and structure-activity relationships (SAR) based on recent research findings.
Antibacterial Activity
Recent studies have evaluated the antibacterial activity of various quinoline derivatives, including this compound, against several bacterial strains. The results demonstrate that modifications in the molecular structure significantly influence antibacterial efficacy.
Evaluation Methodology
The antibacterial activity was assessed using the agar diffusion method against strains such as:
- Staphylococcus aureus (S. aureus)
- Bacillus subtilis (B. subtilis)
- Escherichia coli (E. coli)
- Pseudomonas aeruginosa (P. aeruginosa)
- Methicillin-resistant Staphylococcus aureus (MRSA)
Results Summary
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of the compound against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 64 |
| E. coli | 128 |
| B. subtilis | >256 |
| P. aeruginosa | >256 |
| MRSA | >256 |
The compound exhibited significant activity against S. aureus and moderate activity against E. coli, but weak inhibition against B. subtilis, P. aeruginosa, and MRSA .
Cytotoxicity Studies
Cytotoxicity was evaluated using the MTT assay on mouse macrophage cell lines (RAW 264.7). The compounds showed low cytotoxicity, indicating a favorable safety profile for further development as antibacterial agents.
| Compound | IC50 (μg/mL) |
|---|---|
| This compound | 98.2 |
| Control (Ampicillin) | Similar |
| Control (Gentamicin) | Similar |
The low IC50 values suggest that these compounds are relatively safe for use in therapeutic applications .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the length and flexibility of side chains significantly impact antibacterial activity. Compounds with longer and more flexible side chains demonstrated enhanced efficacy against specific bacterial strains.
Key Findings:
- Higher Lipophilicity : Compounds with higher LogP values showed increased antibacterial activity.
- Side Chain Modifications : Variations in the amide side chains at the ortho-position of the phenyl group affected the activity levels against different bacteria.
- Rigid vs. Flexible Chains : Rigid cyclic amino groups were more effective against Gram-positive bacteria, while flexible amino groups enhanced activity against Gram-negative bacteria like E. coli .
Case Studies and Research Insights
Several studies have focused on quinoline derivatives, highlighting their potential as novel antibacterial agents:
- A study demonstrated that structural modifications led to significant increases in antibacterial potency, particularly against S. aureus .
- Another investigation into quinoline derivatives revealed that compounds with specific functional groups exhibited selective inhibition of bacterial growth, suggesting a pathway for designing more effective antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
